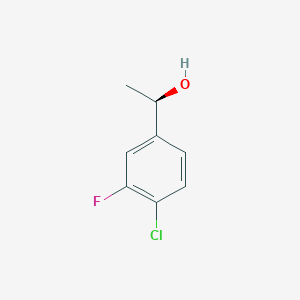

(R)-1-(4-Chloro-3-fluorophenyl)ethan-1-ol

CAS No.:

Cat. No.: VC20464165

Molecular Formula: C8H8ClFO

Molecular Weight: 174.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClFO |

|---|---|

| Molecular Weight | 174.60 g/mol |

| IUPAC Name | (1R)-1-(4-chloro-3-fluorophenyl)ethanol |

| Standard InChI | InChI=1S/C8H8ClFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1 |

| Standard InChI Key | CFEKSJQGYVLAET-RXMQYKEDSA-N |

| Isomeric SMILES | C[C@H](C1=CC(=C(C=C1)Cl)F)O |

| Canonical SMILES | CC(C1=CC(=C(C=C1)Cl)F)O |

Introduction

Chemical Identity and Structural Features

(R)-1-(4-Chloro-3-fluorophenyl)ethan-1-ol belongs to the class of halogenated chiral alcohols, with a molecular formula of C₈H₇ClFO and a molecular weight of 174.6 g/mol . The compound features a phenyl ring substituted with chlorine at the para-position and fluorine at the meta-position relative to the ethanol group. The stereogenic center at the C1 position of the ethanol moiety confers enantiomeric specificity, which is critical for interactions with biological targets or chiral catalysts.

The electronic effects of the halogen atoms significantly influence the compound’s reactivity. Chlorine’s electron-withdrawing inductive effect (-I) and fluorine’s strong electronegativity alter the aromatic ring’s electron density, impacting nucleophilic/electrophilic substitution patterns and hydrogen-bonding capabilities . These properties are pivotal in drug design, where halogen atoms often enhance binding affinity and metabolic stability.

Synthesis and Manufacturing Processes

Dynamic Kinetic Resolution (DKR)

A patented method for synthesizing structurally related R-1-(4-fluorophenyl)ethanol esters offers a scalable approach applicable to (R)-1-(4-Chloro-3-fluorophenyl)ethan-1-ol . The process employs lipase CRL (Candida rugosa lipase) and acidic resins (e.g., CD550) as dual catalysts for DKR, enabling near-quantitative yields and high enantiomeric excess (ee > 99%). Key steps include:

-

Acrylation of Para-Chlorophenol:

Para-chlorophenol is esterified with organic acids (e.g., acetic acid) using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane. This yields para-chlorophenol esters, which serve as acyl donors. -

Enzymatic Transesterification:

Racemic 1-(4-fluorophenyl)ethanol reacts with the acyl donor in toluene at 35–70°C. Lipase CRL selectively acylates the (R)-enantiomer, while acidic resins racemize the unreacted (S)-enantiomer, achieving full conversion to the (R)-ester. -

Hydrolysis to (R)-Alcohol:

The ester is hydrolyzed using lithium hydroxide (LiOH) in methanol, yielding (R)-1-(4-fluorophenyl)ethanol with >99% ee.

Table 1: Representative Reaction Conditions for DKR-Based Synthesis

| Parameter | Value/Description |

|---|---|

| Acyl Donor | Para-chlorophenol acetate |

| Solvent | Toluene |

| Temperature | 45°C |

| Catalysts | Lipase CRL (3 g), Acidic Resin CD550 (6 g) |

| Reaction Time | 12 hours |

| Yield | 95.4% |

| Enantiomeric Excess (ee) | 99.8% |

Adapting this method for (R)-1-(4-Chloro-3-fluorophenyl)ethan-1-ol would require substituting the starting material with 1-(4-chloro-3-fluorophenyl)ethanol and optimizing reaction conditions to account for steric and electronic differences .

Physical and Chemical Properties

Data for (R)-1-(4-Chloro-3-fluorophenyl)ethan-1-ol remain sparse, but properties can be inferred from analogs such as 1-(3-chloro-4-fluorophenyl)ethan-1-ol (CAS 878572-03-3) :

Table 2: Physicochemical Properties of Structural Analogs

| Property | Value (Predicted/Experimental) |

|---|---|

| Boiling Point | 233.3 ± 25.0°C |

| Density | 1.277 ± 0.06 g/cm³ |

| pKa | 13.71 ± 0.20 |

| Solubility | Low in water; soluble in organic solvents |

The pKa suggests moderate acidity for the hydroxyl group, facilitating deprotonation under basic conditions. The boiling point and density align with trends observed in halogenated aromatics, where increased halogen content elevates these parameters due to enhanced van der Waals interactions .

Applications in Pharmaceutical and Chemical Industries

Pharmaceutical Intermediates

Chiral alcohols like (R)-1-(4-Chloro-3-fluorophenyl)ethan-1-ol serve as building blocks for β-blockers, antifungals, and nonsteroidal anti-inflammatory drugs (NSAIDs). For example:

-

Fluorinated β-Blockers: The fluorine atom enhances membrane permeability and metabolic stability, while the chloro group modulates electronic interactions with adrenergic receptors .

-

Antiviral Agents: Halogenated phenyl groups are prevalent in protease inhibitors targeting viral enzymes .

Asymmetric Catalysis

The compound’s chiral center makes it valuable in synthesizing enantiopure ligands for transition-metal catalysts. For instance, Rhodium complexes with chiral alcohol ligands exhibit high enantioselectivity in hydrogenation reactions .

Future Research Directions

-

Stereoselective Synthesis: Developing cost-effective catalysts to replace noble metals in DKR.

-

Biological Activity Screening: Evaluating antimicrobial, anticancer, and enzyme-inhibitory potential.

-

Green Chemistry: Solvent-free or bio-based synthetic routes to minimize environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume